

In-Depth Spectroscopic Characterization of 3-Phenyl-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyl-oxindole

Cat. No.: B189304

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **3-Phenyl-oxindole** (also known as 3-phenylindolin-2-one), a heterocyclic compound of significant interest in medicinal chemistry, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the spectral data in clearly structured tables, details experimental protocols, and includes visualizations to illustrate the analytical workflow.

Introduction to 3-Phenyl-oxindole

3-Phenyl-oxindole is an organic compound featuring a fused indole and carbonyl group, with a phenyl group attached at the 3-position.^[1] Its core structure is a key pharmacophore found in numerous biologically active molecules, exhibiting potential anti-inflammatory and anticancer properties.^[1] Accurate and thorough characterization of this molecule is paramount for its application in research and drug development. The molecular formula for **3-Phenyl-oxindole** is C₁₄H₁₁NO, and its molecular weight is approximately 209.24 g/mol .^[2]^[3]

Spectroscopic Data

The following sections present the key spectroscopic data for **3-Phenyl-oxindole**, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The following table summarizes the proton NMR spectral data for **3-Phenyl-oxindole**. Note that specific chemical shifts can vary slightly depending on the solvent and instrument used.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

The following table summarizes the carbon-13 NMR spectral data for **3-Phenyl-oxindole**. Chemical shifts are reported in parts per million (ppm).

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-Phenyl-oxindole** displays characteristic absorption bands.^[3]

Wavenumber (cm^{-1})	Functional Group Assignment
~3400-3200	N-H stretch (amide)
~1710	C=O stretch (amide, lactam)
~1610, 1470	C=C stretch (aromatic)
~750, 700	C-H bend (aromatic, monosubstituted and ortho-disubstituted)

Data sourced from the NIST WebBook.^[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z Ratio	Assignment
209	$[M]^+$ (Molecular ion)
Additional fragmentation data not detailed in search results	

The molecular ion peak at m/z 209 corresponds to the molecular weight of **3-Phenyl-oxindole**.

[\[2\]](#)

Experimental Protocols

This section details the methodologies for the synthesis of **3-Phenyl-oxindole** and the acquisition of spectroscopic data.

Synthesis of 3-Phenyl-oxindole

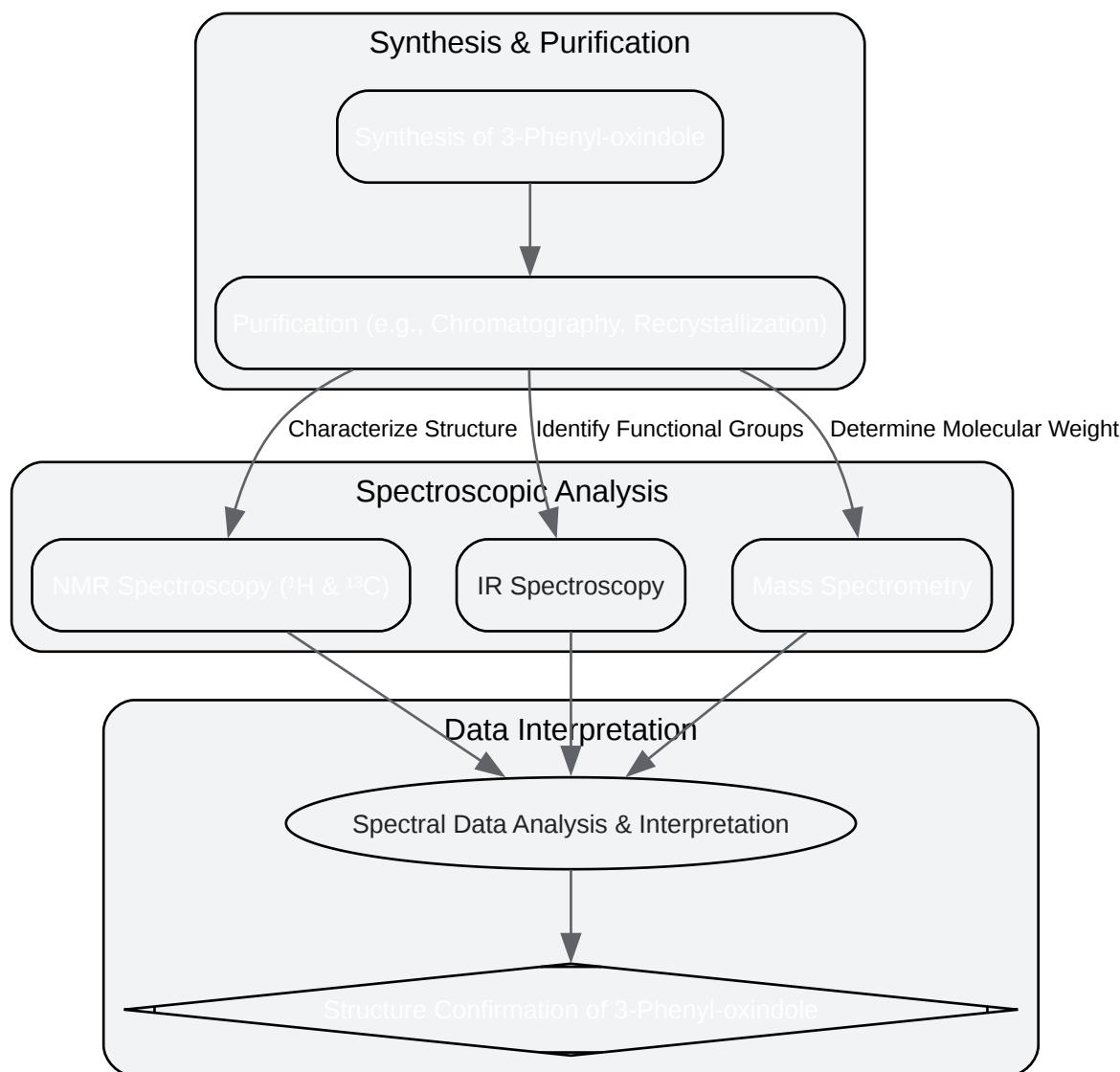
While several methods for the synthesis of oxindole derivatives exist, a common approach involves the cyclization of an appropriate precursor. A general procedure is outlined below.

Fischer Indole Synthesis Approach (General):

The Fischer indole synthesis is a widely used method for preparing indoles and their derivatives.^[4] A typical procedure would involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.^[4] For **3-Phenyl-oxindole**, a potential route could involve the reaction of phenylhydrazine with an appropriate phenyl-substituted carbonyl compound, followed by cyclization.

A specific, detailed experimental protocol for the synthesis of **3-Phenyl-oxindole** was not found in the search results.

Spectroscopic Analysis


¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).^[5] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.^[5]

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform (CHCl₃).^[3]

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of the analyte. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of an organic compound like **3-Phenyl-oxindole**.

[Click to download full resolution via product page](#)

Workflow for the characterization of **3-Phenyl-oxindole**.

This diagram outlines the logical flow from the synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3456-79-9: 3-Phenylloxindole | CymitQuimica [cymitquimica.com]
- 2. 3-Phenyl-oxindole | C14H11NO | CID 317527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenylloxindole [webbook.nist.gov]
- 4. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Spectroscopic Characterization of 3-Phenyl-oxindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189304#characterization-of-3-phenyl-oxindole-using-nmr-ir-and-mass-spectrometry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com